molecular formula C17H10ClN5 B5572394 2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Cat. No.: B5572394
M. Wt: 319.7 g/mol
InChI Key: XYTZWAUBYGARCV-UHFFFAOYSA-N
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Description

2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a useful research compound. Its molecular formula is C17H10ClN5 and its molecular weight is 319.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is 319.0624730 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of similar quinoline derivatives in thin film form. They focused on understanding the polycrystalline nature, nanocrystallite dispersion, and optical properties like transmittance, reflectance, and absorption parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Photovoltaic Properties : The same authors also explored the photovoltaic properties of these compounds, highlighting their potential in organic-inorganic photodiode fabrication. Their research emphasized the electrical properties and performance under illumination, offering insights into potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Synthesis of Novel Quinoline Derivatives : Gok et al. (2014) focused on the Pfitzinger Reaction in synthesizing novel quinoline derivatives, including quinoxaline derivatives. This research contributes to the understanding of synthesis methods and potential chemical modifications for these compounds (Gok, Kasımoğulları, Cengiz, & Mert, 2014).

  • Dielectric Properties : Zeyada et al. (2016) also studied the dielectric properties of similar quinoline derivatives, examining their AC electrical conductivity and dielectrical properties. This research is significant for understanding the electronic behavior of these compounds in various applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

  • Electrochromic Properties : Beyazyildirim et al. (2006) synthesized and characterized new conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene. This research highlighted their electrochromic properties, which are vital for applications in smart windows, displays, and other electrochromic devices (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTZWAUBYGARCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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